シャジシド

説明

- シャンズサイドは、無味で黄色の結晶性物質です。水とアルコール溶媒に可溶です。

- これは、Phlomis属の植物に由来します .

- 抗炎症、抗酸化、抗菌、および抗老化作用で知られるシャンズサイドは、科学研究と医学においてさまざまな用途があります。

科学的研究の応用

- Shanziside finds applications in:

- Chemistry: As a natural product, it serves as a valuable reference compound for structural elucidation and synthetic studies.

- Biology: Researchers study its effects on cellular processes, including anti-inflammatory pathways.

- Medicine: Shanziside’s anti-inflammatory properties make it relevant for drug development.

- Industry: Its antioxidant properties may have applications in cosmetics and functional foods.

作用機序

- シャンズサイドの作用機序には以下が含まれます:

- 分子標的: 特定のタンパク質や酵素と相互作用する可能性があります。

- 経路: シャンズサイドは、炎症や酸化ストレスに関連するシグナル伝達経路を調節する可能性があります。

類似化合物の比較

- シャンズサイドは、その特異的な特性の組み合わせが際立っています。

- 類似の化合物には、ロガニンやカタポルなどの他のイリドイドグルコシドが含まれます。

生化学分析

Biochemical Properties

Shanzhiside is known for its strong anti-inflammatory properties . It interacts with various enzymes and proteins to exert its effects. For instance, it has been found to interact with the enzyme Iba1, which is involved in the regulation of inflammation .

Cellular Effects

Shanzhiside has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .

Molecular Mechanism

At the molecular level, Shanzhiside exerts its effects through various mechanisms. It has been found to regulate the SOCS1/JAK2/STAT3 signaling pathway, which plays a crucial role in inflammation and immune responses . By upregulating the protein levels of SOCS1 and downregulating the protein expression of p-JAK2 and p-STAT3, Shanzhiside can effectively inhibit inflammation .

Dosage Effects in Animal Models

The effects of Shanzhiside vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, it is known that Shanzhiside has a protective effect against depression in a chronic unpredictable mild stress (CUMS)-induced mouse model of depression .

準備方法

- 合成経路: シャンズサイドは、特定の化学反応を使用して合成できます。正確な合成方法は広く文書化されていません。

- 工業生産: シャンズサイドの工業規模の生産方法は、専有技術であり、通常は公開されていません。

化学反応解析

- シャンズサイドは、酸化、還元、および置換を含むさまざまな反応を受けます。

- 一般的な試薬と条件:

- 酸化: シャンズサイドは、過酸化水素や金属酸化物などの穏やかな酸化剤を使用して酸化することができます。

- 還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して実施できます。

- 置換: シャンズサイドは、求核置換反応を受ける可能性があります。

- 主要な生成物: これらの反応中に生成される特定の生成物は、広く文書化されていません。

科学研究の応用

- シャンズサイドは、以下のような用途があります:

- 化学: 天然物として、構造解明と合成研究のための貴重な参照化合物として役立ちます。

- 生物学: 研究者は、抗炎症経路を含む細胞プロセスに対するその影響を研究しています。

- 医学: シャンズサイドの抗炎症作用は、創薬に関連しています。

- 業界: その抗酸化作用は、化粧品や機能性食品に用途がある可能性があります。

化学反応の分析

- Shanziside undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions:

- Oxidation: Shanziside can be oxidized using mild oxidants like hydrogen peroxide or metal oxides.

- Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

- Substitution: Shanziside may undergo nucleophilic substitution reactions.

- Major products: The specific products formed during these reactions are not extensively documented.

類似化合物との比較

- Shanziside stands out due to its unique combination of properties.

- Similar compounds include other iridoid glucosides like loganin and catalpol.

生物活性

Shanzhiside, specifically in its methyl ester form (Shanzhiside methyl ester, SM), is an iridoid glycoside derived from the plant Lamiophlomis rotata, known for its traditional medicinal uses in Tibetan and Chinese herbal medicine. This compound has garnered attention for its diverse biological activities, including neuroprotective, anti-inflammatory, and analgesic effects. This article aims to provide a comprehensive overview of the biological activity of Shanzhiside, supported by recent research findings and case studies.

Chemical Structure and Properties

Shanzhiside methyl ester is characterized by its unique chemical structure as an iridoid glycoside. The molecular formula is CHO, and it exhibits properties typical of iridoids, such as antioxidant activity and the ability to modulate inflammatory responses.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of Shanzhiside methyl ester. In a study involving diabetic rats subjected to middle cerebral artery occlusion (MCAO), treatment with 8-O-acetyl shanzhiside methylester (ND01) significantly reduced brain swelling and histopathological damage. It also inhibited the activation of nuclear transcription factor κB (NF-κB) and decreased high-mobility group box-1 (HMGB-1) expression, indicating a protective effect against ischemic injury .

2. Anti-inflammatory Activity

Shanzhiside exhibits strong anti-inflammatory effects, which have been linked to its ability to modulate cytokine production. In a mouse model of chronic unpredictable mild stress (CUMS) used to study depression, SM administration resulted in decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This suggests that Shanzhiside may exert antidepressant effects through its anti-inflammatory actions by targeting the miRNA-155-5p/SOCS1 signaling pathway .

3. Analgesic Properties

The analgesic potential of Shanzhiside has been demonstrated through various animal studies. One study reported that intrathecal administration of SM produced significant anti-allodynic effects in neuropathic pain models, with a maximum inhibition rate of 49%. The mechanism involves activation of glucagon-like peptide-1 (GLP-1) receptors and stimulation of microglial β-endorphin expression via p38 MAPK signaling pathways .

4. Antidepressant Effects

The antidepressant effects of Shanzhiside methyl ester have been explored in relation to its anti-inflammatory properties. By reducing inflammation in the brain, SM may alleviate symptoms associated with depression, as evidenced by improved performance in behavioral tests such as the sucrose preference test and forced swim test .

Table 1: Summary of Biological Activities of Shanzhiside Methyl Ester

Research Insights

- Neuroprotection : The neuroprotective effects observed with ND01 treatment suggest that it could be a promising candidate for managing conditions like stroke or other ischemic events.

- Inflammation and Depression : The link between inflammation and depression underscores the potential for Shanzhiside as a therapeutic agent targeting both mood disorders and inflammatory conditions.

- Chronic Pain Management : The analgesic properties indicate that Shanzhiside could play a role in developing new treatments for chronic pain without the tolerance issues associated with opioids.

特性

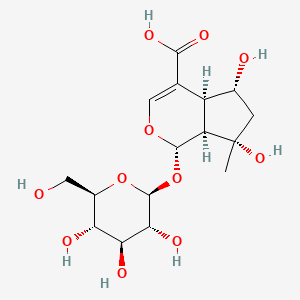

IUPAC Name |

(1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O11/c1-16(24)2-6(18)8-5(13(22)23)4-25-14(9(8)16)27-15-12(21)11(20)10(19)7(3-17)26-15/h4,6-12,14-15,17-21,24H,2-3H2,1H3,(H,22,23)/t6-,7-,8+,9-,10-,11+,12-,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIFYNVXJOGADM-KDYWOABDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318101 | |

| Record name | Shanzhiside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29836-27-9 | |

| Record name | Shanzhiside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29836-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Shanzhiside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。